molecular formula C10H9FN4 B1398987 3-(2-Fluorophenyl)-6-hydrazinylpyridazine CAS No. 88490-28-2

3-(2-Fluorophenyl)-6-hydrazinylpyridazine

Cat. No. B1398987
CAS RN: 88490-28-2
M. Wt: 204.2 g/mol
InChI Key: JXDVXDVLVQOYLX-UHFFFAOYSA-N
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Description

“3-(2-Fluorophenyl)-6-hydrazinylpyridazine” is a pyridazine derivative. Pyridazines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 2, and four carbon atoms . The “3-(2-Fluorophenyl)” part suggests a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a fluorine atom at the 2nd position is attached to the 3rd position of the pyridazine ring. The “6-hydrazinyl” part suggests a hydrazine group (-NH-NH2) is attached to the 6th position of the pyridazine ring.


Molecular Structure Analysis

The molecular structure analysis would involve techniques such as NMR, IR spectroscopy, and X-ray crystallography. Unfortunately, without specific data for this compound, a detailed molecular structure analysis can’t be provided .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. Pyridazine rings can participate in various reactions such as electrophilic substitution, nucleophilic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally. As a fluorinated phenyl pyridazine derivative, the compound might exhibit unique properties due to the presence of the electronegative fluorine atom .

Mechanism of Action

The mechanism of action would depend on the biological or chemical context in which the compound is used. For instance, many pyridazine derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Generally, care should be taken when handling fluorinated organic compounds as they can be potentially hazardous .

Future Directions

Future research could involve studying the biological activity of this compound, as many pyridazine and fluorophenyl derivatives are known to exhibit pharmacological activity . Additionally, the compound could be used as a building block in the synthesis of more complex molecules.

properties

IUPAC Name

[6-(2-fluorophenyl)pyridazin-3-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4/c11-8-4-2-1-3-7(8)9-5-6-10(13-12)15-14-9/h1-6H,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDVXDVLVQOYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(C=C2)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734312
Record name 3-(2-Fluorophenyl)-6-hydrazinylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)-6-hydrazinylpyridazine

CAS RN

88490-28-2
Record name 3-(2-Fluorophenyl)-6-hydrazinylpyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88490-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Fluorophenyl)-6-hydrazinylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Fluorophenyl)-6-hydrazinylpyridazine
Reactant of Route 2
3-(2-Fluorophenyl)-6-hydrazinylpyridazine
Reactant of Route 3
3-(2-Fluorophenyl)-6-hydrazinylpyridazine

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